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Compound of Interest

Compound Name: Perfluoro-1-butene

Cat. No.: B089320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic signatures of perfluoro-1-
butene and its isomers, focusing on perfluoro-2-butene (cis and trans). The differentiation of

these isomers is critical in various fields, including materials science and the synthesis of

fluorinated pharmaceuticals, where isomeric purity can significantly impact material properties

and biological activity. This document summarizes key quantitative data from nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) to facilitate the identification and

characterization of these compounds.

Data Presentation
The spectroscopic data for perfluoro-1-butene and the geometric isomers of perfluoro-2-

butene are summarized below. These tables are compiled from various sources and provide a

comparative overview of their key spectroscopic features.

Table 1: 19F NMR Chemical Shifts (δ) and Coupling
Constants (J)
While a complete dataset for all isomers of perfluoro-1-butene is not readily available in a

single source, the following table presents typical chemical shift ranges for fluorine atoms in

similar chemical environments. Chemical shifts are referenced to CFCl3.
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Compound Functional Group
Chemical Shift
Range (ppm)

JF-F (Hz)

Perfluoro-1-butene =CF2 -80 to -120 Not available

-CF= -140 to -170 Not available

-CF2- -110 to -130 Not available

-CF3 -70 to -85 Not available

cis-Perfluoro-2-butene =CF- Not available Not available

-CF3 Not available Not available

trans-Perfluoro-2-

butene
=CF- Not available Not available

-CF3 Not available Not available

Note: Specific chemical shift and coupling constant data for the individual isomers of perfluoro-
1-butene and perfluoro-2-butene are not consistently reported in a comparative context in the

readily available literature. The provided ranges are based on typical values for similar

fluorinated alkene structures.

Table 2: 13C NMR Chemical Shifts (δ)
Similar to 19F NMR, a comprehensive comparative dataset for 13C NMR of all perfluorobutene

isomers is challenging to compile from existing literature. The table below illustrates the

expected regions for the carbon resonances.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b089320?utm_src=pdf-body
https://www.benchchem.com/product/b089320?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089320?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Carbon Environment
Chemical Shift Range
(ppm)

Perfluoro-1-butene =CF2 140 - 160

=CF- 120 - 140

-CF2- 100 - 120

-CF3 115 - 125

cis-Perfluoro-2-butene =CF- Not available

-CF3 Not available

trans-Perfluoro-2-butene =CF- Not available

Note: The chemical shifts of fluorinated carbons are significantly different from their

hydrocarbon counterparts and can be complex to predict precisely without empirical data.

Table 3: Infrared (IR) Spectroscopy - Key Absorption
Bands
The infrared spectra of cis- and trans-perfluoro-2-butene have been reported and show distinct

differences, particularly in the C=C stretching and CF stretching regions[1].
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Wavenumber (cm-
1)

Relative Intensity
(trans)

Relative Intensity
(cis)

Tentative
Assignment

1733 Very Strong - C=C Stretch

1368 - Very Strong C-F Stretch

1305 Strong - C-F Stretch

1272 - Very Strong C-F Stretch

1241 Very Strong - C-F Stretch

1195 Very Strong - C-F Stretch

1175 - Very Strong C-F Stretch

1111 - Strong C-F Stretch

1025 - Medium C-F Stretch

947 Strong - C-F Stretch

818 - Medium Rocking/Deformation

755 - Strong Rocking/Deformation

740 Strong - Rocking/Deformation

Data extracted from Heicklen, J., & Wachi, F. (1965). The Infrared Spectra of

Perfluorocyclopropane and cis- and trans-Perfluorobutene-2. The Journal of Physical

Chemistry, 69(2), 693–695.[1]

Table 4: Mass Spectrometry (MS) - Expected
Fragmentation Patterns
The mass spectra of perfluorinated compounds are characterized by fragments arising from C-

C and C-F bond cleavages. The molecular ion peak (M+) for perfluorobutene isomers (C4F8) is

expected at m/z 200.
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m/z Possible Fragment Ion Comments

200 [C4F8]+ Molecular Ion

181 [C4F7]+ Loss of a fluorine radical (·F)

150 [C3F6]+ Loss of a CF2 group

131 [C3F5]+
A common and often abundant

fragment

100 [C2F4]+
Tetrafluoroethylene cation

radical

69 [CF3]+

Trifluoromethyl cation, typically

a very stable and abundant

fragment

Note: The relative abundances of these fragments can vary between isomers due to

differences in the stability of the resulting carbocations.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may need to be optimized for the particular instrument and

sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Perfluorobutenes are gases at room temperature. For NMR analysis,

they are typically condensed into a 5 mm NMR tube containing a deuterated solvent (e.g.,

CDCl3 or acetone-d6) at low temperature. A sealed capillary containing a reference standard

(e.g., CFCl3 for 19F NMR, TMS for 1H and 13C NMR) may be included.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe is used.

19F NMR:

Frequency: Observe at the appropriate frequency for the given magnetic field strength.
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Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Referencing: Chemical shifts are referenced to an external standard of CFCl3 (0 ppm).

13C NMR:

Frequency: Observe at the appropriate frequency for the given magnetic field strength.

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum and enhance the signal-to-noise ratio.

Referencing: Chemical shifts are referenced to an external standard of TMS (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: As gaseous samples, perfluorobutenes are analyzed using a gas cell

with IR-transparent windows (e.g., KBr or NaCl). The cell is first evacuated and then filled

with the sample to a known pressure.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the evacuated gas cell is recorded.

The sample spectrum is then recorded.

The final spectrum is presented in terms of absorbance or transmittance as a function of

wavenumber (cm-1).

Resolution is typically set to 1-2 cm-1.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Introduction: A gas-tight syringe is used to inject a known volume of the gaseous

sample into the GC injection port.

Gas Chromatography:
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Column: A capillary column suitable for separating volatile fluorinated compounds (e.g., a

low-polarity phase like DB-1 or equivalent).

Carrier Gas: Helium or hydrogen at a constant flow rate.

Oven Program: A temperature program is used to separate the isomers. For example,

starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g.,

150°C).

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV is typically used.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular

ion and key fragments.

Visualization of Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for distinguishing between perfluorobutene

isomers using the spectroscopic techniques discussed.

Caption: Workflow for the separation and identification of perfluoro-1-butene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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